Ethyl 4-octylisoxazole-3-carboxylate

Description

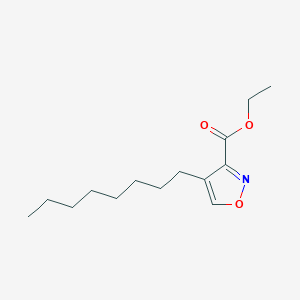

Ethyl 4-octylisoxazole-3-carboxylate is an isoxazole derivative featuring an ethyl ester group at position 3 and a long-chain octyl substituent at position 4 of the heterocyclic ring. Isoxazole derivatives are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties, often modulated by substituents on the aromatic ring .

Properties

Molecular Formula |

C14H23NO3 |

|---|---|

Molecular Weight |

253.34 g/mol |

IUPAC Name |

ethyl 4-octyl-1,2-oxazole-3-carboxylate |

InChI |

InChI=1S/C14H23NO3/c1-3-5-6-7-8-9-10-12-11-18-15-13(12)14(16)17-4-2/h11H,3-10H2,1-2H3 |

InChI Key |

XQEUVFGWWHZALJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CON=C1C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 4-octylisoxazole-3-carboxylate typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Ethyl 4-octylisoxazole-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular iodine, hydroxylamine, and n-butyllithium . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the isoxazole ring or the ethyl and octyl side chains .

Scientific Research Applications

Ethyl 4-octylisoxazole-3-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, isoxazole derivatives are studied for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .

Mechanism of Action

The mechanism of action of Ethyl 4-octylisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways in the body. The compound’s isoxazole ring allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, isoxazole derivatives have been shown to inhibit p38 MAP kinase, an enzyme involved in inflammatory responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares Ethyl 4-octylisoxazole-3-carboxylate with structurally related isoxazole and oxazole esters, highlighting substituent effects and physicochemical properties:

*Note: Data for this compound are inferred due to absence in evidence.

Key Observations:

Substituent Effects: Alkyl Chains: The octyl group in the target compound significantly increases molecular weight and lipophilicity compared to methyl (), isopropyl (), or aromatic substituents (). This may enhance lipid solubility and pharmacokinetic properties. Aromatic vs. Aliphatic Groups: Bulky aromatic substituents (e.g., phenoxybenzoyl in ) reduce solubility in polar solvents, whereas aliphatic chains (e.g., octyl) favor nonpolar environments.

Biological Activity :

- Derivatives with phenyl groups (e.g., ) exhibit antibacterial properties, suggesting that electron-rich substituents may enhance target binding. The octyl chain’s role in bioactivity remains speculative but could influence membrane interaction.

Physicochemical Properties

- Solubility: this compound is predicted to be insoluble in water but soluble in organic solvents (e.g., ethyl acetate, hexane), similar to Ethyl 4-(4-phenoxybenzoyl)isoxazole-3-carboxylate .

- Thermal Stability : Long alkyl chains may lower melting points compared to aromatic derivatives (e.g., 952183-09-4 in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.